![molecular formula C7H5FN2O B3377386 4-Amino-5-fluoro-2-hydroxybenzonitrile CAS No. 129911-04-2](/img/structure/B3377386.png)
4-Amino-5-fluoro-2-hydroxybenzonitrile
Overview
Description
“4-Amino-5-fluoro-2-hydroxybenzonitrile” is a chemical compound with the CAS Number: 129911-04-2 . It has a molecular weight of 152.13 and its molecular formula is C7H5FN2O . It is a solid substance and is stored under nitrogen at a temperature of 4°C .
Physical And Chemical Properties Analysis
“4-Amino-5-fluoro-2-hydroxybenzonitrile” is a solid substance . It is stored under nitrogen at a temperature of 4°C . The compound has a molecular weight of 152.13 and its molecular formula is C7H5FN2O .
Safety and Hazards
The safety information for “4-Amino-5-fluoro-2-hydroxybenzonitrile” indicates that it should be stored in a dark place, under an inert atmosphere, at 2-8°C . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be used when handling this compound .
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 4-Amino-5-fluoro-2-hydroxybenzonitrile are currently unknown . The compound’s effects on downstream pathways will depend on its specific targets and mode of action, which are areas of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-5-fluoro-2-hydroxybenzonitrile . These factors can include pH, temperature, and the presence of other molecules, among others.
properties
IUPAC Name |
4-amino-5-fluoro-2-hydroxybenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-1-4(3-9)7(11)2-6(5)10/h1-2,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONNXKOXERYZINB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562375 | |
Record name | 4-Amino-5-fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-fluoro-2-hydroxybenzonitrile | |
CAS RN |
129911-04-2 | |
Record name | 4-Amino-5-fluoro-2-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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